molecular formula C15H11BrN2O B1371122 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1155574-58-5

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1371122
CAS No.: 1155574-58-5
M. Wt: 315.16 g/mol
InChI Key: QVOVBBCEYGAUMF-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2-bromobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazolone derivatives with various functional groups.

    Reduction: Dihydropyrazolone derivatives.

    Substitution: Substituted pyrazolone derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its derivatives are being explored for their anti-inflammatory and analgesic properties.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and phenyl groups. These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the bromophenyl group, which may affect its biological activity.

    1-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one: Contains a chlorophenyl group instead of a bromophenyl group, which can influence its reactivity and properties.

    1-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one: The presence of a fluorophenyl group can alter its electronic properties and biological activity.

Uniqueness

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of the bromophenyl group, which can enhance its reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-bromophenyl)-5-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-8-4-5-9-14(12)18-15(19)10-13(17-18)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOVBBCEYGAUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

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